molecular formula C8H6FNS B1334154 1-Fluoro-2-isothiocyanato-4-methylbenzene CAS No. 832113-98-1

1-Fluoro-2-isothiocyanato-4-methylbenzene

Cat. No.: B1334154
CAS No.: 832113-98-1
M. Wt: 167.21 g/mol
InChI Key: ZRTIOORZVIMCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-2-isothiocyanato-4-methylbenzene is an aromatic compound featuring a benzene ring substituted with fluorine (position 1), an isothiocyanato group (-N=C=S, position 2), and a methyl group (position 4). Its molecular formula is C₈H₆FNS, with a molecular weight of 167.22 g/mol. The isothiocyanato group confers high reactivity toward nucleophiles, enabling applications in synthesizing thiourea derivatives, which are critical intermediates in pharmaceuticals and agrochemicals . The fluorine atom enhances metabolic stability and lipophilicity, while the methyl group contributes steric bulk and modulates electronic effects on the aromatic ring.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-fluoro-2-isothiocyanato-4-methylbenzene typically starts from appropriately substituted anilines, such as 2-fluoro-4-methylaniline. The key step is the conversion of the amino group (-NH2) into the isothiocyanate (-NCS) group. This transformation is commonly achieved via reaction with thiophosgene or related reagents under controlled conditions.

Preparation Methods

Thiophosgene Method

This classical method involves the reaction of the substituted aniline with thiophosgene (CSCl2) in an organic solvent such as toluene or dichloromethane at low temperature, followed by work-up and purification.

Procedure Summary:

  • Dissolve 2-fluoro-4-methylaniline in toluene.
  • Slowly add thiophosgene at 0°C to avoid side reactions.
  • Stir the reaction mixture at room temperature for several hours (typically 1.5–2 h).
  • After completion, the mixture is filtered, and the product is purified by column chromatography.

Key Data:

Parameter Details
Starting material 2-fluoro-4-methylaniline
Reagent Thiophosgene
Solvent Toluene or dichloromethane
Temperature 0°C to room temperature
Reaction time 1.5–2 hours
Yield Approximately 68–75%
Product state White solid or light yellow solid
Melting point ~25–26 °C

This method is well-documented and yields the target compound with good purity and moderate to good yield.

Copper-Catalyzed Isothiocyanation

A more recent and organophosphine-free method involves copper-catalyzed isothiocyanation of aromatic amines using elemental sulfur and suitable electrophilic reagents.

Procedure Summary:

  • The substituted aniline is reacted with elemental sulfur (S8), a copper(I) iodide catalyst (CuI), and a base such as potassium phosphate (K3PO4) in acetonitrile.
  • The reaction is conducted at elevated temperature (~100°C) under air atmosphere for about 12 hours.
  • After reaction completion, the mixture is extracted with ethyl acetate, and the product is purified by flash chromatography.

Key Data:

Parameter Details
Starting material 2-fluoro-4-methylaniline
Catalyst CuI (5 mol%)
Reagents Elemental sulfur (S8), K3PO4
Solvent Acetonitrile
Temperature 100°C
Reaction time 12 hours
Yield Variable, generally moderate

This method avoids the use of toxic thiophosgene and provides a greener alternative, though yields and selectivity depend on substrate and conditions.

Alternative Reagents and Conditions

Other methods reported in literature include the use of chlorodiphenylphosphine and sodium triflate in acetonitrile to generate reactive intermediates that facilitate isothiocyanate formation. These methods are less common for this specific compound but demonstrate the diversity of synthetic approaches.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Disadvantages
Thiophosgene Method 2-fluoro-4-methylaniline Thiophosgene 0°C to RT, 1.5–2 h 68–75 High purity, well-established Toxic reagent, hazardous
Copper-Catalyzed Isothiocyanation 2-fluoro-4-methylaniline CuI, S8, K3PO4 100°C, 12 h Moderate Organophosphine-free, greener Longer reaction time, moderate yield
Chlorodiphenylphosphine Method Aromatic amines Chlorodiphenylphosphine, NaOTf Room temp, overnight Variable Mild conditions Less common, complex reagents

Research Findings and Notes

  • The thiophosgene method remains the most straightforward and widely used for preparing aromatic isothiocyanates, including this compound, with yields around 68–75% and good reproducibility.
  • Copper-catalyzed methods offer a safer and more environmentally friendly alternative, avoiding toxic reagents, but require longer reaction times and careful optimization of conditions.
  • Purification is typically achieved by silica gel chromatography using petroleum ether/ethyl acetate mixtures.
  • Characterization data such as ^1H NMR, ^13C NMR, and melting points confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-isothiocyanato-4-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and thiocarbamates.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.

    Reduction: Reduction of the isothiocyanate group can lead to the formation of amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products:

    Thioureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Thiocarbamates: Formed from the reaction with thiols.

    Sulfonyl Derivatives: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

Scientific Research Applications

1-Fluoro-2-isothiocyanato-4-methylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of thioureas, carbamates, and thiocarbamates.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through nucleophilic substitution reactions. This can be useful in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-fluoro-2-isothiocyanato-4-methylbenzene involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of various derivatives, including thioureas, carbamates, and thiocarbamates. The fluorine atom and methyl group on the benzene ring can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

To contextualize the properties and applications of 1-fluoro-2-isothiocyanato-4-methylbenzene, the following structurally analogous compounds are analyzed:

Structural and Functional Group Comparisons

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Reactivity Features Applications References
This compound 1-F, 2-NCS, 4-Me Not Provided 167.22 High reactivity (NCS group); moderate steric hindrance (Me) Pharmaceutical intermediates
2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate 2-Cl, 5-CF₃, NCS 23165-49-3 225.5 Moderate reactivity (Cl, CF₃ electron-withdrawing effects) Agrochemical synthesis
1-Isocyanato-2-methyl-4-nitro-benzene 1-NCO, 2-Me, 4-NO₂ Not Provided 165.15 High reactivity (NO₂ electron-withdrawing; NCO group) Polymer crosslinking, research
1-Fluoro-4-isocyanato-benzene 1-F, 4-NCO 1195-45-5 151.12 Moderate reactivity (NCO group; no steric bulk) Urea-based compound synthesis
1-Fluoro-2-(4-fluorophenoxy)-4-methylbenzene 1-F, 2-(4-F-phenoxy), 4-Me 70192-97-1 220.22 Low reactivity (phenoxy group; electron-rich ring) Material science, specialty chems

Reactivity and Electronic Effects

Isothiocyanato vs. Isocyanato Groups

  • The isothiocyanato (-NCS) group in this compound exhibits greater nucleophilic reactivity compared to isocyanato (-NCO) groups (e.g., 1-fluoro-4-isocyanato-benzene) due to the polarizable sulfur atom, facilitating thiourea formation .
  • Nitro (-NO₂) substituents (e.g., 1-isocyanato-2-methyl-4-nitro-benzene) strongly withdraw electron density, enhancing the electrophilicity of adjacent functional groups. In contrast, the methyl (-Me) group in the target compound donates electrons, slightly reducing ring electrophilicity .

Halogen and Substituent Effects

  • Fluorine (in all compared compounds) increases metabolic stability and lipophilicity. However, in 1-fluoro-2-(4-fluorophenoxy)-4-methylbenzene, the phenoxy group creates steric hindrance, reducing reactivity compared to isothiocyanato derivatives .
  • Chloro (Cl) and trifluoromethyl (-CF₃) groups in 2-chloro-5-(trifluoromethyl)phenyl isothiocyanate introduce significant electron-withdrawing effects, lowering nucleophilic attack rates compared to the target compound .

Biological Activity

1-Fluoro-2-isothiocyanato-4-methylbenzene, also known as p-fluorophenyl isothiocyanate, is an aromatic compound with the formula C8H6FNS. This compound has garnered attention due to its diverse biological activities, primarily stemming from its unique chemical structure, which includes a fluorine atom and an isothiocyanate functional group attached to a methyl-substituted benzene ring.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C8H6FNS\text{C}_8\text{H}_6\text{FNS}

This compound exhibits significant reactivity due to the presence of the isothiocyanate group, which is known for its ability to form stable covalent bonds with nucleophiles, particularly amino groups in proteins. This reactivity underpins its biological activity and potential applications in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological molecules. Key areas of research include:

  • Protein Labeling : The isothiocyanate group reacts selectively with primary amines in proteins, facilitating protein labeling for tracking and analysis in biochemical studies.
  • Reactivity with Biological Nucleophiles : Studies indicate that this compound interacts with thiol groups in proteins, potentially modifying their function. Such modifications can influence various cellular processes, including signaling pathways and metabolic functions.
  • Anticancer Potential : Preliminary research suggests that derivatives of isothiocyanates may exhibit anticancer properties by targeting specific cellular pathways. The ability of this compound to inhibit certain enzymes or proteins involved in cancer progression remains an active area of investigation .

Case Study 1: Protein Interaction Studies

Research has demonstrated that this compound can effectively label proteins through the formation of covalent bonds with amino acids. For instance, a study reported the successful labeling of a model protein using this compound, allowing for subsequent analysis via mass spectrometry. The results indicated that the compound could be used as a reliable tool for studying protein dynamics in various biological contexts.

Case Study 2: Anticancer Activity

A study explored the anticancer potential of several isothiocyanate compounds, including this compound. The findings revealed that this compound exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating significant antiproliferative activity. The mechanism was hypothesized to involve the induction of apoptosis through the modulation of signaling pathways associated with cell survival .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameMolecular FormulaUnique Features
2-Fluoro-4-isothiocyanato-1-chlorobenzeneC7H4ClFNSChlorine substituent influences reactivity
2-Fluoro-4-isothiocyanato-1-bromobenzeneC7H4BrFNSBromine substituent provides different electronic properties
2-Fluoro-4-isothiocyanato-1-iodobenzeneC7H4IFNSIodine substituent affects sterics and reactivity

The distinct combination of a methyl group and a fluorine atom on the benzene ring in this compound enhances its solubility and reactivity compared to other similar compounds, making it particularly valuable for research applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Fluoro-2-isothiocyanato-4-methylbenzene, and how can reaction conditions influence yield?

To synthesize this compound, start with fluorinated benzene derivatives such as 1-fluoro-4-methylbenzene. Introduce the isothiocyanate group via thiophosgene or thiocyanate salt coupling under anhydrous conditions. Key factors include:

  • Temperature control : Maintain 0–5°C during isothiocyanate formation to minimize side reactions (e.g., hydrolysis) .
  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted starting materials .

Q. What spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • NMR : 19F^{19}\text{F} NMR is essential to confirm fluorine substitution patterns (e.g., δ ~ -110 ppm for para-fluorine). 1H^{1}\text{H} NMR resolves methyl group splitting (δ ~2.3 ppm) and aromatic protons .
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (C8_8H6_6FNS expected: m/z 167.02) .
  • FTIR : Confirm isothiocyanate absorption bands (~2050–2150 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Engineering controls : Use fume hoods to limit inhalation exposure; closed systems minimize vapor release .
  • PPE : Wear nitrile gloves, safety goggles, and vapor-resistant lab coats. Respiratory protection (e.g., N95 masks) is required for bulk handling .
  • Spill management : Neutralize spills with alkaline solutions (e.g., 10% NaOH) to hydrolyze isothiocyanate groups before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations can model:

  • Electrophilicity : Calculate Fukui indices to identify reactive sites (e.g., isothiocyanate sulfur vs. aromatic fluorine) .
  • Transition states : Simulate energy barriers for reactions with amines or thiols to optimize reaction pathways .
  • Solvent effects : Compare polar (acetonitrile) vs. nonpolar (toluene) solvents using COSMO-RS models .

Q. How do structural modifications (e.g., fluorination position) affect biological activity in derivatives of this compound?

  • Comparative SAR studies : Replace the fluorine atom with chlorine or methyl groups to assess changes in antimicrobial/anticancer activity (e.g., via MIC assays against S. aureus) .
  • Bioisosterism : Replace the isothiocyanate group with cyanate or thiourea to evaluate binding affinity changes in enzyme inhibition assays .
  • Metabolic stability : Use LC-MS to track degradation pathways in liver microsome studies .

Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?

  • Batch variability : Compare purity levels via HPLC (C18 column, acetonitrile/water gradient). Impurities like hydrolyzed thioureas can distort NMR signals .
  • Deuterated solvent effects : Test spectra in CDCl3_3 vs. DMSO-d6_6; fluorine’s electronegativity may shift peaks in polar solvents .
  • Collaborative validation : Cross-reference data with independent labs or databases like CRC Handbook .

Q. Methodological Guidance

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Storage conditions : Keep at -20°C under nitrogen in amber vials to prevent photolysis and moisture ingress .
  • Stabilizers : Add molecular sieves (3Å) to absorb residual water .
  • Periodic QC : Monitor purity every 3 months via TLC or HPLC .

Q. How can researchers design derivatives for targeted applications (e.g., fluorescent probes)?

  • Functional group compatibility : Introduce dansyl or coumarin fluorophores via amine-isothiocyanate coupling .
  • Solubility optimization : Modify the methyl group to hydroxyl or carboxylate for aqueous compatibility .
  • In silico screening : Use AutoDock to predict binding to biological targets (e.g., tubulin) before synthesis .

Properties

IUPAC Name

1-fluoro-2-isothiocyanato-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTIOORZVIMCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374611
Record name 1-fluoro-2-isothiocyanato-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832113-98-1
Record name 1-fluoro-2-isothiocyanato-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 832113-98-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.